Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3,5-Difluoro-2-nitropyridine
3,5-Difluoro-2-nitropyridine (CAS No. 1073634-13-5) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science[1]. Its structure, featuring a pyridine core substituted with two strongly electronegative fluorine atoms and a powerful electron-withdrawing nitro group, imparts a unique and highly valuable reactivity profile. This guide offers a detailed exploration of the chemical properties, reactivity, and synthetic utility of this compound, providing field-proven insights for its application in complex molecular design.
While extensive public data on 3,5-difluoro-2-nitropyridine is less prevalent than for its mono-fluorinated analogs, its behavior can be expertly predicted and understood through the foundational principles of physical organic chemistry. The strategic placement of its substituents creates a potent electrophilic aromatic system, primed for specific and controlled chemical transformations. This makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals where the inclusion of a fluorinated pyridine scaffold can enhance metabolic stability, bioavailability, and target binding affinity[2].
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a compound are critical for its handling, characterization, and use in synthesis. The data for 3,5-Difluoro-2-nitropyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1073634-13-5 | [1] |
| Molecular Formula | C₅H₂F₂N₂O₂ | [1] |
| Molecular Weight | 160.08 g/mol | Calculated |
| Appearance | Typically a solid at room temperature | Inferred |
| Purity | >95% (Commercially available) | [1] |
Spectroscopic Analysis: While specific spectra for this exact isomer are not broadly published, a skilled chemist can predict the key features based on its structure. Spectroscopic analysis is indispensable for confirming the identity and purity of the material in a laboratory setting.
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region, each corresponding to the protons at the C4 and C6 positions. These signals would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.
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¹³C NMR: The carbon NMR would display five signals for the five distinct carbon atoms of the pyridine ring. The carbons bonded to fluorine (C3 and C5) and the carbon bonded to the nitro group (C2) would show characteristic shifts and C-F coupling patterns.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at the C3 and C5 positions.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-F bonds, the aromatic ring, and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group.
Core Reactivity: The Chemistry of an Electron-Deficient Heterocycle
The reactivity of 3,5-Difluoro-2-nitropyridine is dominated by the powerful electron-withdrawing effects of the nitro group and the two fluorine atoms. These substituents render the pyridine ring highly electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions[3][4].
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination process. The electron-deficient nature of the pyridine ring, further amplified by the substituents, makes it susceptible to attack by nucleophiles[5].
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Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom bearing a leaving group (in this case, a fluoride ion). This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[3].
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Elimination: The aromaticity is restored by the expulsion of the leaving group. Fluoride is an excellent leaving group in SNAr reactions, particularly when the ring is highly activated.
The nitro group at the C2 position, along with the ring nitrogen, provides powerful resonance stabilization for the negative charge that develops in the Meisenheimer complex, thereby lowering the activation energy for the reaction[3][6]. The fluorine atom at the C5 position further enhances the electrophilicity of the ring.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol 1: Regioselective SNAr with an Amine Nucleophile
This protocol describes a representative procedure for the reaction of 3,5-difluoro-2-nitropyridine with a generic secondary amine, such as morpholine. The reaction is expected to proceed with high regioselectivity, displacing one of the fluoride ions.
Rationale: The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cation of the base but not the nucleophile, enhancing its reactivity. An inorganic base like potassium carbonate is sufficient to neutralize the HF generated in situ. The reaction is heated to provide the necessary activation energy for the substitution.
Materials:
-
3,5-Difluoro-2-nitropyridine (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-difluoro-2-nitropyridine and anhydrous DMF.
-
Add potassium carbonate to the stirred solution.
-
Add morpholine dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Synthetic Utility: Further Transformations
Beyond its primary reactivity in SNAr, the nitro group serves as a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This conversion turns the strongly electron-withdrawing nitro group into an electron-donating amino group, completely altering the electronic properties of the pyridine ring. This opens up pathways to a wide range of further derivatizations, such as amide bond formation or participation in cross-coupling reactions.
Several reagents are effective for this reduction[7][8]:
-
Catalytic Hydrogenation (H₂/Pd/C): A clean and efficient method, though it may not be compatible with other reducible functional groups[8].
-
Metal/Acid (Fe/HCl, SnCl₂/HCl): Classic and robust methods. Tin(II) chloride is known for its chemoselectivity towards nitro groups[9].
-
Transfer Hydrogenation (Fe/NH₄Cl): A milder, neutral condition that tolerates many functional groups.
Caption: Synthetic utility via SNAr and subsequent nitro reduction.
Experimental Protocol 2: Reduction of a Nitropyridine to an Aminopyridine
This protocol provides a standard procedure for the reduction of a substituted 2-nitropyridine product (from Protocol 1) to the corresponding 2-aminopyridine using catalytic hydrogenation.
Rationale: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups. Ethanol is a common solvent for hydrogenations. The reaction is performed under a positive pressure of hydrogen gas to ensure an adequate supply for the reduction.
Materials:
-
Substituted 3-fluoro-2-nitropyridine derivative (1.0 eq)
-
Palladium on carbon (10% w/w, 5-10 mol% Pd)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) supply
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve the nitropyridine starting material in ethanol.
-
Carefully add the palladium on carbon catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or as required) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the desired aminopyridine product.
Applications in Drug Discovery and Materials Science
The 3,5-difluoro-2-nitropyridine scaffold is a privileged starting material for creating molecules with enhanced biological activity and improved material properties.
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Pharmaceuticals: Fluorine substitution is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity[2]. Pyridine rings are common in FDA-approved drugs, acting as bioisosteres for phenyl rings and providing a key hydrogen bond acceptor through the ring nitrogen[10]. The ability to selectively functionalize the 3,5-difluoro-2-nitropyridine core allows for the rapid generation of libraries of complex molecules for screening against various biological targets.
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Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated heterocycles can lead to the development of more potent and stable herbicides and pesticides[2][11].
-
Materials Science: The unique electronic properties imparted by the fluoro and nitro substituents make this scaffold a candidate for incorporation into organic electronics, polymers, and other advanced materials[12].
Safety and Handling
As a highly reactive and functionalized chemical, 3,5-difluoro-2-nitropyridine requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves[13][14].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[14].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials[13].
-
Toxicity: While specific toxicity data for this compound is limited, related fluoronitroaromatics are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with appropriate care[13].
Conclusion
3,5-Difluoro-2-nitropyridine is a potent and versatile chemical intermediate whose value lies in its predictable and highly tunable reactivity. The electron-deficient nature of the pyridine ring, engineered by the strategic placement of two fluoro and one nitro group, makes it an ideal substrate for nucleophilic aromatic substitution. Subsequent reduction of the nitro group provides access to a rich downstream chemistry. For researchers and scientists in drug development and materials science, a thorough understanding of these chemical properties is the key to unlocking the full synthetic potential of this powerful building block.
References
- 1. 1073634-13-5|3,5-Difluoro-2-nitropyridine|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. dovepress.com [dovepress.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. mdpi.com [mdpi.com]
- 13. watson-int.com [watson-int.com]
- 14. echemi.com [echemi.com]
3,5-Difluoro-2-nitropyridine
Morpholine
Meisenheimer Complex (stabilized)
4-(5-Fluoro-2-nitropyridin-3-yl)morpholine
